molecular formula C11H12ClFOS B8077962 4-(3-Chloro-4-fluorophenyl)thian-4-ol

4-(3-Chloro-4-fluorophenyl)thian-4-ol

Cat. No.: B8077962
M. Wt: 246.73 g/mol
InChI Key: NJOKMKVLQYTIRX-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)thian-4-ol (CAS: 228422-49-9) is a six-membered heterocyclic compound featuring a thiane ring (a sulfur-containing cyclohexane analog) substituted at the 4-position with a hydroxyl group and a 3-chloro-4-fluorophenyl moiety. The compound’s molecular formula is C₁₁H₁₀ClFOS, yielding a molecular weight of 244.72 g/mol (calculated).

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFOS/c12-9-7-8(1-2-10(9)13)11(14)3-5-15-6-4-11/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOKMKVLQYTIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C2=CC(=C(C=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(C2=CC(=C(C=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chloro-4-fluorophenyl)thian-4-ol typically involves the reaction of 3-chloro-4-fluorobenzene with thian-4-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product suitable for research purposes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Compound 4-(3-Chloro-4-fluorophenyl)thian-4-ol is utilized in several scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Employed in studies involving biochemical pathways and molecular interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3-chloro-4-fluorophenyl)thian-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The following analysis compares 4-(3-Chloro-4-fluorophenyl)thian-4-ol with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences References
4-(4-(Trifluoromethyl)phenyl)thian-4-ol C₁₂H₁₁F₃OS 262.29 Trifluoromethyl substituent vs. Cl/F-phenyl
4-(3-Chloro-4-fluorophenyl)pyridine C₁₁H₇ClFN 207.63 Pyridine ring replaces thiane ring
1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine C₁₁H₁₀ClFN₂S 256.52 (calculated) Thiazole ring with amine substituent
Dacomitinib (kinase inhibitor) C₂₄H₂₅ClFN₅O₂·H₂O 487.95 Quinazoline core with Cl/F-phenyl group

Key Observations :

  • Ring Systems : Replacing the thiane ring with pyridine (as in 4-(3-Chloro-4-fluorophenyl)pyridine) removes sulfur and introduces nitrogen, altering polarity and hydrogen-bonding capacity .
  • Functional Groups : The thiazole derivative () incorporates an amine group, enabling nucleophilic reactivity absent in the hydroxyl-bearing thian-4-ol .
Physicochemical Properties
  • Solubility and Polarity: The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogs like 4-(3-Chloro-4-fluorophenyl)pyridine. However, the sulfur atom in the thiane ring may reduce aqueous solubility relative to oxygen-containing analogs.
  • Molecular Weight : The parent compound (244.72 g/mol) is heavier than the pyridine analog (207.63 g/mol) due to the sulfur atom and hydroxyl group but lighter than the trifluoromethyl derivative (262.29 g/mol) .

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